6-Hydroxy-4-méthylcoumarine

Vue d'ensemble

Description

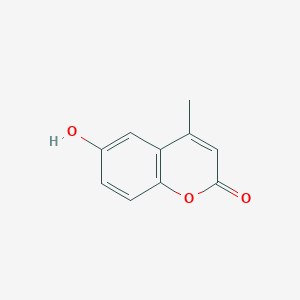

La 6-Hydroxy-4-méthylcoumarine est un dérivé de la coumarine, un composé naturel présent dans de nombreuses plantes. Elle est connue pour sa structure chimique unique, qui consiste en un cycle benzénique fusionné à un cycle α-pyrone.

Applications De Recherche Scientifique

6-Hydroxy-4-methylcoumarin has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

6-Hydroxy-4-methylcoumarin, a secondary metabolite of coumarin, has been found to exhibit anticancer activity . Coumarins are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . Therefore, the primary targets of 6-Hydroxy-4-methylcoumarin are likely to be cancer cells and various biomolecules involved in these processes.

Mode of Action

Coumarins, in general, are known for their fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This property allows coumarins to act as versatile fluorophores with wide-ranging applications in science and technology, including the detection and labeling of various biomolecules .

Biochemical Pathways

Coumarins, including 6-Hydroxy-4-methylcoumarin, are involved in various biochemical pathways. They are secondary metabolites made up of benzene and α-pyrone rings fused together . This review provides a detailed insight into the characteristics of coumarins as well as their biosynthesis in plants and metabolic pathways .

Result of Action

The primary result of the action of 6-Hydroxy-4-methylcoumarin is its potential anticancer activity . By acting as a fluorophore, it may interact with various biomolecules within cancer cells, potentially leading to their detection and treatment .

Action Environment

The action, efficacy, and stability of 6-Hydroxy-4-methylcoumarin can be influenced by various environmental factors. Moreover, it is recommended to ensure adequate ventilation when handling the compound, and dust formation should be avoided

Analyse Biochimique

Biochemical Properties

6-Hydroxy-4-methylcoumarin, like other coumarins, has numerous biological and therapeutic properties . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions

Cellular Effects

Coumarin compounds have been reported to have anticoagulant, antitumor, antiviral, autoimmune enhancement, anti-cell proliferation, antibacterial, anti-AIDS, anti-fatigue, and calcium antagonistic effects . These effects suggest that 6-Hydroxy-4-methylcoumarin may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Coumarins are known to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (UV) light . This property suggests that 6-Hydroxy-4-methylcoumarin may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Coumarins are known to be involved in various metabolic pathways

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La 6-Hydroxy-4-méthylcoumarine peut être synthétisée par plusieurs méthodes. Une approche courante est la condensation de Pechmann, qui implique la réaction de phénols avec des β-cétoesters en présence de catalyseurs acides. Par exemple, la condensation du résorcinol avec l'acétoacétate d'éthyle en milieu acide peut produire de la this compound .

Une autre méthode implique la condensation de Knoevenagel, où la réaction de la 4-méthylombelliférone avec des aldéhydes ou des cétones en présence d'un catalyseur basique produit le composé souhaité .

Méthodes de production industrielle

La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant les méthodes de condensation de Pechmann ou de Knoevenagel. Ces procédés sont optimisés pour un rendement et une pureté élevés, utilisant souvent des réacteurs à flux continu et des techniques de purification avancées .

Analyse Des Réactions Chimiques

Types de réactions

La 6-Hydroxy-4-méthylcoumarine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut convertir le groupe hydroxyle en groupe carbonyle, formant la 6-oxo-4-méthylcoumarine.

Réduction : Les réactions de réduction peuvent convertir le groupe carbonyle en groupe hydroxyle.

Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels, tels que les halogènes ou les groupes alkyle

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs comme le borohydrure de sodium (NaBH₄) et l'hydrure de lithium et d'aluminium (LiAlH₄) sont souvent utilisés.

Substitution : L'halogénation peut être obtenue à l'aide de réactifs tels que le chlorure de thionyle (SOCl₂) ou le tribromure de phosphore (PBr₃)

Principaux produits

Les principaux produits formés par ces réactions comprennent diverses coumarines substituées, qui peuvent présenter différentes activités et propriétés biologiques .

Applications de la recherche scientifique

La this compound a une large gamme d'applications dans la recherche scientifique :

Biologie : Le composé est utilisé dans l'étude des activités enzymatiques et comme marqueur dans les tests biologiques.

Industrie : La this compound est utilisée dans la production de colorants, d'agents de blanchiment optiques et comme composant dans les parfums

Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec diverses cibles moléculaires et voies. Par exemple, son activité antioxydante est attribuée à sa capacité à piéger les radicaux libres et à inhiber le stress oxydatif. En recherche sur le cancer, il a été démontré qu'elle induit l'apoptose dans les cellules cancéreuses en modulant les voies de signalisation et en inhibant la prolifération cellulaire .

Comparaison Avec Des Composés Similaires

Composés similaires

4-Méthylombelliférone : Connue pour son utilisation dans l'inhibition de la synthèse de l'hyaluronane et comme marqueur fluorescent.

7-Hydroxy-4-méthylcoumarine : Couramment utilisée dans les sondes fluorescentes et comme médicament cholérétique.

Coumarine : Le composé parent, largement utilisé dans les parfums et comme anticoagulant.

Unicité

La 6-Hydroxy-4-méthylcoumarine se distingue par ses substitutions spécifiques en hydroxyle et en méthyle, qui lui confèrent des activités biologiques et des propriétés chimiques uniques. Ses propriétés de fluorescence la rendent particulièrement précieuse dans les applications analytiques et biologiques .

Activité Biologique

6-Hydroxy-4-methylcoumarin (6-HC) is a naturally occurring compound belonging to the coumarin family, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its effects on cell viability, cytotoxicity, anti-inflammatory potential, and more.

Chemical Structure and Properties

6-Hydroxy-4-methylcoumarin has the molecular formula . Its structure comprises a coumarin backbone with a hydroxyl group at the 6-position and a methyl group at the 4-position, which contribute to its reactivity and biological activity.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of 6-HC. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines. In particular, 6-HC exhibited an IC50 value of approximately 2.8 nmol/mL against HepG2 liver cancer cells, indicating potent inhibitory activity . The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (nmol/mL) | Mechanism |

|---|---|---|

| HepG2 | 2.8 | Apoptosis induction |

| MDA-MB-231 | 4.0 | Cell cycle arrest |

2. Melanogenesis Modulation

6-HC has been shown to enhance melanogenesis in B16-F10 melanoma cells. This effect is mediated through several signaling pathways, including:

- Wnt/β-Catenin

- AKT

- PKA/CREB

- MAPK

The compound significantly increased melanin content and tyrosinase activity in treated cells compared to controls . The study indicated that treatment with varying concentrations (25, 50, and 100 μM) resulted in dose-dependent increases in melanin production.

3. Anti-inflammatory Effects

In silico studies suggest that 6-HC acts as a good inhibitor of elastase enzymes, which play a role in inflammatory responses . This inhibition could provide therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of 6-HC on different cancer cell lines using MTT assays. The results indicated that higher concentrations of the compound led to reduced cell viability, confirming its potential as an anticancer agent.

Case Study 2: Melanin Production in Melanoma Cells

Research conducted on B16-F10 melanoma cells demonstrated that treatment with 6-HC resulted in increased expression of melanogenic enzymes such as tyrosinase, TRP-1, and TRP-2. Western blot analyses confirmed these findings, showing enhanced protein expression levels following treatment .

Summary of Findings

The biological activities of 6-Hydroxy-4-methylcoumarin are summarized as follows:

| Activity | Effect/Outcome |

|---|---|

| Antitumor | IC50 values as low as 2.8 nmol/mL |

| Melanogenesis | Increased melanin production |

| Anti-inflammatory | Inhibition of elastase |

Propriétés

IUPAC Name |

6-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUHWRSITUYICV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178404 | |

| Record name | 6-Hydroxy-4-methyl-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2373-31-1 | |

| Record name | 6-Hydroxy-4-methylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2373-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-4-methyl-2-benzopyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002373311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-4-methyl-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-4-methyl-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-hydroxy-4-methylcoumarin compare to standard compounds in targeting the main protease of SARS-CoV-2?

A2: Docking studies suggest 6-hydroxy-4-methylcoumarin might have lower efficacy against the main protease of SARS-CoV-2 compared to standard compounds like NL-1 and NL-2. This is likely due to weaker and less frequent interactions with the target protein. []

Q2: What is the role of 6-hydroxy-4-methylcoumarin in synthesizing other compounds?

A3: 6-Hydroxy-4-methylcoumarin serves as a building block for creating diverse chemical structures. For instance, it's used in synthesizing novel metal-free phthalocyanines and metallophthalocyanine complexes, which have shown antibacterial activity. [] It's also used to create 4-Aryl-2-amino-6-(4-hydroxy coumarin-3-yl) pyridine-3-carbonitriles derivatives, which exhibit antibacterial, antioxidant, and anti-inflammatory properties. []

Q3: Can 6-hydroxy-4-methylcoumarin be chlorinated, and what are the implications for drinking water?

A5: Yes, 6-hydroxy-4-methylcoumarin can undergo chlorination, forming monochlorinated and polychlorinated derivatives. This is particularly relevant in drinking water treatment, where prechlorination of humic acid can generate these chlorinated byproducts. [] Some of these chlorinated derivatives are stable in tap water for days and have shown cytotoxicity comparable to known DBPs, raising concerns about their potential health risks and emphasizing the need for further investigation and control measures. []

Q4: What is the significance of mixed fermentation in relation to 6-hydroxy-4-methylcoumarin?

A6: While the provided abstracts don't elaborate on the specific details, they highlight that mixed fermentation of marine fungi can lead to the production of a new coumarin compound. [, ] This suggests a potential avenue for discovering novel coumarin derivatives with unique properties through microbial biotransformation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.